2,5-Dioxopyrrolidin-1-yl 3-bromo-2-methylbenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-bromo-2-methylbenzoate typically involves the esterification of 3-bromo-2-methylbenzoic acid with 2,5-dioxopyrrolidin-1-yl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Solvent recovery and recycling systems are also employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-bromo-2-methylbenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoate moiety can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl groups in the dioxopyrrolidinyl moiety can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group in the benzoate moiety can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), catalysts (e.g., triethylamine).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran), low temperatures.
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water), acidic or basic conditions.
Major Products
Substitution: Formation of substituted benzoates.
Reduction: Formation of hydroxylated derivatives.
Oxidation: Formation of carboxylated derivatives.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 3-bromo-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-bromo-2-methylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that are crucial for cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 3-chloro-2-methylbenzoate
- 2,5-Dioxopyrrolidin-1-yl 3-fluoro-2-methylbenzoate
- 2,5-Dioxopyrrolidin-1-yl 3-iodo-2-methylbenzoate
Uniqueness
2,5-Dioxopyrrolidin-1-yl 3-bromo-2-methylbenzoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific substitution reactions that are not feasible with other halogens, making this compound valuable for targeted synthetic applications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-bromo-2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO4/c1-7-8(3-2-4-9(7)13)12(17)18-14-10(15)5-6-11(14)16/h2-4H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEXDSNFOVLMSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(=O)ON2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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